molecular formula C13H20N6O4 B1626221 Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 245450-04-8

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1626221
CAS No.: 245450-04-8
M. Wt: 324.34 g/mol
InChI Key: LNXNCBYJFQILQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions. One common method includes the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used in the reaction.

Mechanism of Action

The compound exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme (TACE). TACE is responsible for the cleavage of membrane-bound tumor necrosis factor-alpha (TNF-α) to its soluble form, which is involved in inflammatory processes. By inhibiting TACE, the compound can reduce the levels of soluble TNF-α, thereby modulating inflammatory responses.

Properties

IUPAC Name

tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNCBYJFQILQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467416
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245450-04-8
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride solution (50 mL) saturated with ammonia, commercially available 4,6-dichloro-5-nitropyrimidine (1.00 g, 5.44 mmol) was added, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated, the resulting residue was dissolved in dimethylformamide (10 mL), and then N-tert-butoxycarbonylpiperazine (1.15 g, 6.17 mmol) and triethylamine (3.59 mL, 25.8 mmol) were added thereto, followed by stirring under heating at 80° C. for 4 hours. After the reaction solution was allowed to stand for cooling, it was poured into water, sodium chloride was added thereto, and the precipitated crystals were recovered by filtration, washed with water, and dried to give 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylic acid tert-butyl ester (888 mg, 2.74 mmol).
Quantity
1.15 g
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3.59 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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